Phenylephrine

Catalog No.
S539484
CAS No.
59-42-7
M.F
C9H13NO2
M. Wt
167.2g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylephrine

CAS Number

59-42-7

Product Name

Phenylephrine

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol

Molecular Formula

C9H13NO2

Molecular Weight

167.2g/mol

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1

InChI Key

SONNWYBIRXJNDC-VIFPVBQESA-N

SMILES

CNCC(C1=CC(=CC=C1)O)O

Solubility

Freely soluble in water
In water, 1X10+6 mg/L at 25 °C (est)

Synonyms

(R)-3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol, Metaoxedrin, Metasympatol, Mezaton, Neo Synephrine, Neo-Synephrine, Neosynephrine, Phenylephrine, Phenylephrine Hydrochloride, Phenylephrine Tannate, Tannate, Phenylephrine

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O

Vasopressor for Hypotension

Phenylephrine acts as an alpha-1 adrenergic receptor agonist, causing blood vessel constriction. This property makes it a valuable tool in scientific research for treating hypotension (low blood pressure) (). Studies have shown its effectiveness in raising blood pressure in adults experiencing clinically significant hypotension, particularly after anesthesia or during septic shock ().

However, it's important to note that the use of phenylephrine in septic shock management has been superseded by Norepinephrine, which offers a more comprehensive approach ().

Research on Nasal Decongestion (Mixed Findings)

Traditionally, phenylephrine has been a mainstay ingredient in decongestant medications. However, recent scientific research on its effectiveness for nasal congestion shows mixed results. Some studies suggest its efficacy, particularly for short-term relief ().

Physical Description

Solid

XLogP3

-0.3

LogP

-0.31
-0.31 (LogP)
log Kow = -0.31 (est)
-0.31

Appearance

Solid

Melting Point

140-145 °C
169-172 °C

UNII

1WS297W6MV

Related CAS

61-76-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Phenylephrine injections are indicated to treat hypotension caused by shock or anesthesia,[L9416, L9410] an ophthalmic formulation is indicated to dilate pupils[L9413] and induce vasoconstriction, an intranasal formulation is used to treat congestion, and a topical formulation is used to treat hemorrhoids.[A187370] Off-label uses include situations that require local blood flow restriction such as the treatment of priapism.[A187370]
Omidria is indicated in adults for maintenance of intraoperative mydriasis, prevention of intraoperative miosis and reduction of acute postoperative ocular pain in intraocular lens replacement surgery.

Therapeutic Uses

Adrenergic alpha-Agonists; Cardiotonic Agents; Mydriatics; Nasal Decongestants; Sympathomimetics; Vasoconstrictor Agents
Nasal phenylephrine is indicated for the symptomatic relief of nasal congestion due to the common cold or hay fever, sinusitis, or other upper respiratory allergies. /Included in US product labeling/
Nasal phenylephrine may be useful in the adjunctive therapy of middle ear infections by decreasing congestion around the eustachian ostia. /Included in US product labeling/
Nasal phenylephrine is used for relief of sinus congestion. /NOT included in US product labeling/
The 2.5 and 10% phenylephrine ophthalmic solutions are indicated to produce dilation of the pupil prior to intraocular surgery. /Included in US product labeling/
Refraction: Prior to determination of refractive errors, the 2.5% phenylephrine ophthalmic solution may be used effectively with homatropine, atropine, cyclopentolate, or tropicamide. Ophthalmoscopy: The 2.5% phenylephrine ophthalmic solution is indicated to product mydriasis for ophthalmoscopic examination. Retinoscopy (shadow test): The 2.5% phenylephrine ophthalmic solution may be used alone when dilation of the pupil without cycloplegic action is desired for retinoscopy (shadow test). Blanching test: The 2.5% phenylephrine ophthalmic solution is indicated for the blanching test. If blanching occurs, the congestion is superficial and probably does not indicate iritis. /Included in US product labeling/
The 1.12% phenylephrine ophthalmic solution is indicated to provide temporary relief of redness associated with minor eye irritations, such as those caused by hay fever, colds, dust, wind, swimming, sun, smog, smoke, or wearing contact lenses. /Included in US product labeling/
In a randomized, double-blinded, controlled trial, /the authors/ investigated the prophylactic infusion of IV phenylephrine for the prevention of hypotension during spinal anesthesia for cesarean delivery. Immediately after intrathecal injection, phenylephrine was infused at 100 ug/min (n = 26) for 3 min. From that point until delivery, phenylephrine was infused at 100 ug/min whenever systolic arterial blood pressure (SAP), measured each minute, was less than baseline. A control group (n = 24) received IV bolus phenylephrine 100 ug after each measurement of SAP <80% of baseline. Phenylephrine infusion decreased the incidence (6 [23%] of 26 versus 21 [88%] of 24; P < 0.0001), frequency, and magnitude (median minimum SAP, 106 mm Hg; interquartile range, 95-111 mm Hg; versus median, 80 mm Hg; range, 73-93 mm Hg; P < 0.0001) of hypotension compared with control. Heart rate was significantly slower over time in the infusion group compared with the control group (P < 0.0001). Despite a large total dose of phenylephrine administered to the infusion group compared with the control group (median, 1260 ug; interquartile range, 1010-1640 ug; versus median, 450 ug; interquartile range, 300-750 ug; P < 0.0001), umbilical cord blood gases and Apgar scores were similar. One patient in each group had umbilical arterial pH <7.2. Prophylactic phenylephrine infusion is a simple, safe, and effective method of maintaining arterial blood pressure during spinal anesthesia for cesarean delivery. In patients receiving spinal anesthesia for elective cesarean delivery, a prophylactic infusion of phenylephrine 100 ug/min decreased the incidence, frequency, and magnitude of hypotension with equivalent neonatal outcome compared with a control group receiving IV bolus phenylephrine.
The 2.5 and 10% phenylephrine ophthalmic solutions are indicated in patients with uveitis when synechiae are present or may develop. The formation of synechiae may be prevented by concurrent use of either of these concentrations with atropine to produce wide dilation of the pupil; however, the vasoconstrictor effect of phenylephrine may be antagonistic to the increase of local blood flow in uveal inflammation. /Included in US product labeling/
Phenylephrine may be added to solutions of some local anesthetics to decrease the rate of vascular absorption of the anesthetic, thereby localizing anesthesia and prolonging the duration of anesthesia. The risk of systemic toxicity caused by the local anesthetic also is decreased. ... Phenylephrine is less effective than epinephrine in prolonging local anesthesia but may be preferable when cardiostimulation is undesirable.
Phenylephrine may be used in the diagnosis of Horner's or Raeder's syndrome or to reverse the miosis and ptosis occurring in this condition. The drug has also been used as a provocative test for angle block in patients with glaucoma.
Since mydriatics, including phenylephrine, may occasionally increase intraocular, the drugs generally are not used in patients with glaucoma; however, the benefits of temporary phenylephrine-induced mydriasis occasionally may outweigh the risks when pupillary dilation may free adhesions or when vasoconstriction of intrinsic blood vessels may decrease IOP. Phenylephrine may be used to lower IOP temporarily in patients with open-angle glaucoma.
Phenylephrine is administered parenterally to produce vasoconstriction as an adjunct to correct hemodynamic imbalances in the treatment of shock that persists after adequate fluid volume replacement.
Anorectal preparations (e.g., creams, gels, ointments, suppositories) containing phenylephrine hydrochloride are used topically or rectally to provide temporary symptomatic relief of external or internal hemorrhoids.
Restrictions have been placed on the sale of pseudoephedrine in the USA in an attempt to control the illicit production of methamphetamine. This has caused a switch from pseudoephedrine to phenylephrine in many common cold and cough medicines. Phenylephrine is a poor substitute for pseudoephedrine as an orally administered decongestant as it is extensively metabolized in the gut and its efficacy as a decongestant is unproven. Both pseudoephedrine and phenylephrine have a good safety record, but the efficacy of pseudoephedrine as a nasal decongestant is supported by clinical trials. Studies in the USA indicate that restricting the sale of pseudoephedrine to the public as a medicine has had little impact on the morbidity and number of arrests associated with methamphetamine abuse. Restricting the sale of pseudoephedrine in order to control the illicit production of methamphetamine will deprive the public of a safe and effective nasal decongestant and force the pharmaceutical industry to replace pseudoephedrine with phenylephrine, which may be an ineffective decongestant. Restrictions on sales of pseudoephedrine to the public may not reduce the problems associated with methamphetamine abuse.
VET: To review the outcome of cases of left dorsal displacement of the large colon (LDDLC) treated with phenylephrine HCl and mild exercise. Physical parameters, laboratory data, ultrasonographic findings and outcome were analysed in a retrospective study of 12 horses with a confirmed diagnosis of LDDLC which were treated with phenylephrine HCl and mild exercise. Administration of phenylephrine HCl and mild exercise resulted in the resolution of LDDLC in 11 of 12 treated horses. One horse failed to resolve the entrapment and required surgical correction. Administration of phenylephrine HCl appears to be an effective treatment for horses with confirmed diagnosis of LDDLC presented with mild to moderate colonic distention.
In a double-blinded, placebo-controlled, randomized study, the effect of prophylactic IM phenylephrine at doses of 1.5 and 3 mg on hyperbaric tetracaine spinal anesthesia-induced hypotension in 90 normotensive and hypertensive patients aged >65 yr undergoing surgery for hip fracture /was evaluated/. Thirty normotensive patients received 1.5 or 3 mg of phenylephrine IM (N/P-1.5 and N/P-3.0 groups; n = 15 in each), whereas controls received saline (N/C group; n = 15), and 45 hypertensive patients were treated in a similar manner (H/P-1.5, H/P-3.0, and H/C groups; n = 15 in each). All groups had a peak sensory block height of T9, with a range of T8 to T10. The incidence of hypotension (>25% decrease in mean arterial blood pressure [MAP] from baseline) was significantly lower in the patients who received phenylephrine 1.5 or 3 mg than in the controls, both in the normotensive and hypertensive groups (P < 0.01). The N/P-3.0 and N/P-1.5 groups and the H/P-3.0 group had significantly lower percentage reductions in MAP (P < 0.05) and required significantly smaller doses of rescue IV ephedrine (P < 0.05) than did the N/C group or the H/C group. The H/P-1.5 group also required significantly less rescue IV ephedrine (P < 0.05), although it was not sufficient to significantly attenuate the percentage decrease in MAP compared with that in the H/C group. Bradycardia (heart rate <50 bpm) as an adverse effect after IM administration of phenylephrine was not observed in any of the groups. Hypertension (MAP >20% increase from baseline) after medication occurred in the N/P-3.0 and H/P-3.0 groups, but not in the N/P-1.5 and H/P-1.5 groups. We conclude that prophylactic IM injection of 1.5 mg of phenylephrine is a safe (defined as the inhibition of bradycardia and hypertension) and effective means of reducing the incidence of hypotension associated with spinal anesthesia in normotensive and hypertensive elderly patients. IMPLICATIONS: We evaluated the efficacy and safety of small-dose IM phenylephrine for prophylaxis against spinal anesthesia-induced hypotension in normotensive and hypertensive elderly patients. Phenylephrine 1.5 mg IM was effective for reducing the incidence of hypotension and avoided adverse effects.
/EXPERIMENTAL/ Autotransplantation of the submandibular gland is a potential treatment for severe kerato-conjunctivitis sicca. However, one of the major barriers to this procedure is that secretions from the transplanted gland decrease shortly after the operation, which may lead to obstruction of Wharton's duct, or even to transplantation failure. Using a rabbit model, we investigated whether phenylephrine could improve the secretion from the transplanted gland. We found that phenylephrine treatment significantly reversed the decrease in salivary secretion after transplantation, enhanced the expressions of alpha1A-, alpha1B-, and alpha1D-adrenoceptor mRNA, and ameliorated atrophy of acinar cells. Furthermore, phenylephrine also induced translocation of aquaporin-5 from the cytoplasm to the apical membrane, and increased the levels of phospho-ERK1/2, ERK1/2, phospho-PKCzeta, and PKCzeta in the transplanted gland. These results indicate that phenylephrine treatment moderates structural injury and improves secretory function in the transplanted submandibular gland through promoting alpha1-adrenoceptor expression and post-receptor signal transduction.

Pharmacology

Phenylephrine is an alpha-1 adrenergic agonist that raises blood pressure,[L9416,L9410] dilates the pupils,[L9413] and causes local vasoconstriction.[A187370] Ophthalmic formulations of phenylephrine act for 3-8 hours[L9413] while intravenous solutions have an effective half life of 5 minutes and an elimination half life of 2.5 hours.[A187379,L9416] Patients taking ophthalmic formulations of phenylephrine should be counselled about the risk of arrhythmia, hypertension, and rebound miosis.[L9413] Patients taking an intravenous formulation should be counselled regarding the risk of bradycardia, allergic reactions, extravasation causing necrosis or tissue sloughing, and the concomitant use of oxytocic drugs.[L9416,L9410]
Phenylephrine is a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. Phenylephrine is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.

MeSH Pharmacological Classification

Cardiotonic Agents

ATC Code

S01
C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA06 - Phenylephrine
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AA - Sympathomimetics, plain
R01AA04 - Phenylephrine
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AB - Sympathomimetics, combinations excl. corticosteroids
R01AB01 - Phenylephrine
R - Respiratory system
R01 - Nasal preparations
R01B - Nasal decongestants for systemic use
R01BA - Sympathomimetics
R01BA03 - Phenylephrine
S - Sensory organs
S01 - Ophthalmologicals
S01F - Mydriatics and cycloplegics
S01FB - Sympathomimetics excl. antiglaucoma preparations
S01FB01 - Phenylephrine
S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GA - Sympathomimetics used as decongestants
S01GA05 - Phenylephrine

Mechanism of Action

Phenylephrine is an alpha-1 adrenergic agonist that mediates vasoconstriction[A187370] and mydriasis[L9413] depending on the route and location of administration. Systemic exposure to phenylephrine also leads to agonism of alpha-1 adrenergic receptors, raising systolic and diastolic pressure as well as peripheral vascular resistance.[L9416,L9410] Increased blood pressure stimulates the vagus nerve, causing reflex bradycardia.[L9416,L9410]
Phenylephrine acts predominantly by a direct effect on alpha-adrenergic receptors. In therapeutic doses, the drug has no substantial stimulant effect on the beta-adrenergic receptors of the heart (beta1-adrenergic receptors) but substantial activation of these receptors may occur when larger doses are given. Phenylephrine does not stimulate beta-adrenergic receptors of the bronchi or peripheral blood vessels (beta2-adrenergic receptors). It is believed that alpha-adrenergic effects result from the inhibition of the production of cyclic adenosine-3',5'-monophosphate (cAMP) by inhibition of the enzyme adenyl cyclase, whereas beta-adrenergic effects result from stimulation of adenyl cyclase activity. Phenylephrine also has an indirect effect by releasing norepinephrine from its storage sites.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

2.2X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

1416-03-1
59-42-7

Associated Chemicals

Phenylephrine hydrochloride; 61-76-7

Wikipedia

Phenylephrine

Drug Warnings

Because it is not known whether phenylephrine is distributed into milk, the drug should be used with caution in nursing women.
Administration of phenylephrine to patients in late pregnancy or labor may cause fetal anoxia and bradycardia by increasing contractility of the uterus and decreasing uterine blood flow. ... It is also not known whether the drug can cause fetal harm when administered to pregnant women. Phenylephrine should be used during pregnancy only when clearly needed.
Ophthalmic use of phenylephrine occasionally causes systemic sympathomimetic effects such as palpitation, tachycardia, premature ventricular contractions, occipital headache, pallor or blanching, trembling or tremors, increased perspiration, and hypertension. In one patient, hypertension severe enough to cause subarachnoid hemorrhage followed insertion of a cotton wick saturated with 10% phenylephrine hydrochloride in the lower conjunctival cul-de-sac. ... Systemic effects occur only rarely after topical application of solutions containing 2.5% or less of phenylephrine hydrochloride to the conjunctiva but are more likely to occur if the drug is instilled after the corneal epithelium has been damaged (e.g., by trauma or instrumentation) or permeability is increased by tonometry, inflammation, surgery of the eye or adnexa, or topical application of a local anesthetic; when the eye or adnexa are diseased; or when lacrimation is suppressed such as during anesthesia. The risk of severe hypertension is greatest in infants receiving instillations of 10% phenylephrine hydrochloride solutions.
In patients with shock, pressor therapy is not a substitute for replacement of blood, plasma, fluids, and/or electrolytes. Blood volume depletion should be corrected as fully as possible before phenylephrine is administered. In an emergency, the drug may be used as an adjunct to fluid volume replacement or as a temporary supportive measure to maintain coronary and cerebral artery perfusion until volume replacement therapy can be completed, but phenylephrine must not be used as sole therapy in hypovolemic patients. Additional volume replacement also may be required during or after therapy with the drug, especially if hypotension recurs. Monitoring of central venous pressure or left ventricular filling pressure may be helpful in detecting and treating hypovolemia; in addition, monitoring of central venous or pulmonary arterial diastolic pressure is necessary to avoid overloading the cardiovascular system and precipitating congestive heart failure. Hypoxia and acidosis, which also may reduce the effectiveness of phenylephrine, must be identified and corrected prior to or concurrently with administration of the drug.
For more Drug Warnings (Complete) data for PHENYLEPHRINE (24 total), please visit the HSDB record page.

Biological Half Life

Intravenous phenylephrine has an effective half life of 5 minutes and an elimination half life of 2.5 hours.
The elimination half-life of phenylephrine averages 2-3 hours following oral or IV administration

Use Classification

Human drugs -> Omidria -> EMA Drug Category
Ophthalmologicals -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

REACTION OF M-HYDROXYPHENACYL BROMIDE WITH METHYLAMINE FOLLOWED BY CATALYTIC HYDROGENATION, THEN DISSOLUTION IN ETHER, AND TREATMENT WITH HYDROGEN CHLORIDE
Preparation: H. Legerlotz, US 1932347 (1933 to Frederick Stearns)
M-HYDROXYPHENACYL BROMIDE IS CONDENSED WITH METHYLAMINE VIA DEHYDROBROMINATION & CARBONYL GROUP IS THEN REDUCED TO CARBINOL VIA CATALYTIC HYDROGENATION. PHENYLEPHRINE SO FORMED IS DISSOLVED IN SUITABLE SOLVENT SUCH AS ETHER & TREATED WITH HYDROGEN CHLORIDE. /PHENYLEPHRINE HYDROCHLORIDE/

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY AND GAS LIQUID CHROMATOGRAPHY.
38.180-38.193. 38.180: ULTRAVIOLET SPECTROPHOTOMETRY; 38.181-38.183: COLORIMETRY; 38.184- 38.193: AUTOMATED METHOD /PHENYLEPHRINE HYDROGEN CHLORIDE/
HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN PARTIAL ELECTROLYSIS ELECTROCHEMICAL DETECTOR.

Clinical Laboratory Methods

URINE-BLOOD, FLUOROMETRY, EXCITATION 525 NM/EMISSION 570 NM.
DETERMINATION IN URINE USING GAS CHROMATOGRAPHY.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight, light-resistant container if not more than 15 mL size. Protect from freezing.

Interactions

Administration of a 10% solution of phenylephrine hydrochloride to patients pretreated with 2% pilocarpine hydrochloride produces mydriasis but to a lesser degree than occurs in patients who are not receiving the miotic. Pilocarpine may prevent or reduce visual disturbances and the risk of increased intraocular pressure associated with mydriasis in some patients and may be used to hasten recovery from mydriasis after ophthalmologic examination. Phenylephrine may reduce ciliary and conjunctival congestion and accommodative myopia often encountered when miotics are used alone in the treatment of glaucoma, without compromising the effectiveness of glaucoma therapy.
Concomitant administration of phenylephrine with cycloplegic antimuscarinic drugs such as atropine sulfate, cyclopentolate hydrochloride, homatropine hydrobromide, or scopolamine hydrobromide produces increased dilation of the pupil which is of clinical value.
The possibility that digitalis can sensitize the myocardium to the effects of sympathomimetic drugs should be considered.
The cardiac and pressor effects of phenylephrine are potentiated by prior administration of monoamine oxidase (MAO) inhibitors because the metabolism of phenylephrine is reduced. The potentiation is greater following oral administration of phenylephrine than after parenteral administration of the drug because reduction of the metabolism of phenylephrine in the intestine results in increased absorption of the drug. Oral administration of phenylephrine to patients receiving a MAO inhibitor should be avoided. Parenteral administration of phenylephrine to these patients, if unavoidable, should be undertaken with extreme caution and initial doses should be small. Patients should consult a clinician before initiating anorectal phenylephrine therapy if they are receiving an MAO inhibitor.
For more Interactions (Complete) data for PHENYLEPHRINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Solutions of phenylephrine hydrochloride that have been diluted in 5% dextrose injection are stable for at least 48 hours at pH 3.5-7.5. /Phenylephrine hydrochloride/
Prolonged exposure to air or strong light may cause oxidation and discoloration.

Dates

Modify: 2023-08-15
Richards E, Maani CV: Phenylephrine . [PMID:30521222]
Prescott F: CLINICAL EVALUATION OF THE PRESSOR ACTIVITY OF METHEDRINE, NEO-SYNEPHRINE, PAREDRINE, AND PHOLEDRINE. Br Heart J. 1944 Oct;6(4):214-20. doi: 10.1136/hrt.6.4.214. [PMID:18609981]
Kanfer I, Dowse R, Vuma V: Pharmacokinetics of oral decongestants. Pharmacotherapy. 1993 Nov-Dec;13(6 Pt 2):116S-128S; discussion 143S-146S. [PMID:7507589]
Bairam AF, Rasool MI, Alherz FA, Abunnaja MS, El Daibani AA, Gohal SA, Alatwi ES, Kurogi K, Liu MC: Impact of SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of phenylephrine and salbutamol by human SULT1A3 allozymes. Pharmacogenet Genomics. 2019 Jul;29(5):99-105. doi: 10.1097/FPC.0000000000000371. [PMID:31145702]
Gelotte CK, Zimmerman BA: Pharmacokinetics, safety, and cardiovascular tolerability of phenylephrine HCl 10, 20, and 30 mg after a single oral administration in healthy volunteers. Clin Drug Investig. 2015 Sep;35(9):547-58. doi: 10.1007/s40261-015-0311-9. [PMID:26267590]
FDA Approved Drug Products: Phenylephrine Solution for Intravenous Injection
FDA Approved Drug Products: Phenylephrine Ophthalmic Solution
FDA Approved Drug Products: Phenylephrine Intravenous Injection (Ready to Use)

Explore Compound Types